molecular formula C19H19N3O2 B589073 2-Keto Zolpidem-d6 CAS No. 1330165-18-8

2-Keto Zolpidem-d6

Cat. No.: B589073
CAS No.: 1330165-18-8
M. Wt: 327.417
InChI Key: WJEFEBYRIBQJRX-DBMMURAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Zolpidem Biotransformation in Drug Discovery and Development Research

The main routes of metabolism are the oxidation of the methyl groups on both the phenyl and imidazopyridine rings, which results in the formation of carboxylic acid derivatives, and the hydroxylation of the imidazopyridine ring. drugbank.compharmgkb.org These metabolic conversions are predominantly carried out by CYP3A4, which accounts for approximately 60% of zolpidem's metabolism, with other enzymes like CYP2C9, CYP1A2, CYP2D6, and CYP2C19 also playing a role. umb.edu.plnih.govnih.gov The resulting metabolites are pharmacologically inactive and are primarily excreted through the kidneys. nih.govwikipedia.org Understanding these biotransformation pathways is essential for predicting potential drug-drug interactions and variability in patient response. singlecare.com

Importance of 2-Keto Zolpidem as a Key Metabolic Product

Among the various metabolites of zolpidem, 2-Keto Zolpidem, also known as Oxozolpidem, holds particular significance in research. evitachem.com Although the primary metabolites are carboxylic acid derivatives, the formation of ketone-containing metabolites represents another metabolic route. The study of such metabolites is crucial for a complete understanding of the drug's metabolic fate. While the major metabolites of zolpidem are considered inactive, a comprehensive evaluation of all metabolic products is a fundamental aspect of drug safety and efficacy assessment. drugbank.com

The characterization and quantification of metabolites like 2-Keto Zolpidem in biological samples are vital for pharmacokinetic studies, helping to paint a full picture of how the body processes the drug. farmaciajournal.com

Rationale for Deuterated Analogs in Modern Pharmaceutical and Bioanalytical Sciences

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable tools in modern pharmaceutical and bioanalytical sciences. researchgate.netclearsynth.com The rationale for their use is multifaceted. Deuterium, a stable isotope of hydrogen, forms a stronger chemical bond with carbon compared to hydrogen. isowater.commdpi.com This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of these bonds. This property can be harnessed to improve a drug's pharmacokinetic profile by reducing its metabolic clearance, potentially leading to a longer duration of action and a more favorable side-effect profile. bioscientia.de

In bioanalytical chemistry, particularly in mass spectrometry-based assays, deuterated compounds serve as ideal internal standards. acanthusresearch.comscioninstruments.com Because they are chemically almost identical to the non-deuterated analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization. bioanalysis-zone.comaptochem.com However, their higher mass allows them to be distinguished from the analyte by the mass spectrometer, enabling accurate and precise quantification by correcting for variations in the analytical process. clearsynth.comscbt.com

Key Advantages of Deuterated Analogs in Research
AdvantageDescriptionScientific Principle
Improved PharmacokineticsSlower metabolism can lead to a longer half-life and increased drug exposure. bioscientia.deKinetic Isotope Effect
Enhanced Bioanalytical AccuracyServe as ideal internal standards in mass spectrometry to correct for analytical variability. acanthusresearch.comscioninstruments.comSimilar chemical properties with a distinct mass difference. bioanalysis-zone.comaptochem.com
Metabolic Pathway ElucidationUsed as tracers to study the biotransformation of drugs. mdpi.comIsotopic labeling allows for tracking of the molecule and its metabolites.

Contextualizing 2-Keto Zolpidem-d6 within Contemporary Research Methodologies

This compound is a deuterated form of the zolpidem metabolite, 2-Keto Zolpidem. evitachem.compharmaffiliates.com Its primary application in contemporary research is as an internal standard for the quantification of 2-Keto Zolpidem in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis because it provides the highest level of accuracy and precision. crimsonpublishers.comnih.gov

Properties

CAS No.

1330165-18-8

Molecular Formula

C19H19N3O2

Molecular Weight

327.417

IUPAC Name

N,N-dimethyl-2-oxo-2-[5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3/i2D3,7D,10D,11D

InChI Key

WJEFEBYRIBQJRX-DBMMURAHSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C

Synonyms

N,N,6-(Trimethyl-d6)-2-(4-methylphenyl)-α-oxoimidazo[1,2-a]pyridine-3-acetamide;  N,N-(Dimethyl-d6)-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide; 

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation Strategies for 2 Keto Zolpidem D6

Methodologies for Targeted Deuterium (B1214612) Labeling of Zolpidem Derivatives

The introduction of deuterium into zolpidem derivatives, including the precursor to 2-Keto Zolpidem-d6, is a crucial step that leverages the kinetic isotope effect. This effect can influence the metabolic pathways of the drug, making deuterated analogs essential for pharmacokinetic studies. google.com Several strategies exist for targeted deuterium labeling.

One common approach involves the use of deuterated reagents in the final steps of the synthesis. For instance, in the synthesis of Zolpidem-d6, deuterated dimethylamine (B145610) can be reacted with an appropriate precursor to introduce the d6 label onto the N,N-dimethylamino group. chemicalbook.com This method is efficient for incorporating a specific number of deuterium atoms at a known location.

Another strategy is hydrogen-deuterium (H-D) exchange on the parent molecule or an intermediate. This can be achieved using various catalysts and deuterium sources. Palladium-on-carbon (Pd/C) in the presence of deuterium gas (D2) or deuterium oxide (D2O) is a widely used system for this purpose. For example, a Pd/C-Al-D2O system can be employed for the selective deuteration of zolpidem derivatives through a heterogeneously catalyzed H-D exchange. This method generates deuterium gas in situ from the reaction of aluminum with D2O, which is then activated by the palladium catalyst.

Furthermore, advancements in catalysis have led to the development of nanostructured iron catalysts that, when combined with cellulose (B213188) and iron salts, can selectively deuterate heteroaromatic compounds using D2O under hydrogen pressure. nih.govnih.gov This method is noted for its scalability and applicability to a wide range of substrates, including those with structures similar to zolpidem's imidazopyridine core. nih.govnih.gov The choice of method depends on the desired labeling pattern, the stability of the compound under reaction conditions, and the required isotopic purity.

Precursor Chemistry and Reaction Pathways in the Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core imidazopyridine structure, followed by the introduction of the keto group and the deuterium labels. A common route to the zolpidem scaffold involves the condensation of 2-amino-5-methylpyridine (B29535) with a bromo-acetophenone derivative. arkat-usa.org

Specifically, the synthesis can start with the bromination of 4-methylacetophenone. arkat-usa.org The resulting 2-bromo-4-methylacetophenone is then condensed with 2-amino-5-methylpyridine to form the imidazo[1,2-a]pyridine (B132010) ring system. arkat-usa.org

To arrive at 2-Keto Zolpidem, a key intermediate is zolpidem acid (2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid). evitachem.com The synthesis of this compound would typically involve the oxidation of a deuterated zolpidem analog. evitachem.com The deuteration itself is often achieved by reacting the zolpidem acid with deuterated dimethylamine (dimethylamine-d6). chemicalbook.com This reaction forms the N,N-di(methyl-d3) acetamide (B32628) group, resulting in Zolpidem-d6. caymanchem.com

The final step to obtain this compound involves the oxidation of the methylene (B1212753) group adjacent to the carbonyl group in the acetamide side chain of Zolpidem-d6. This transformation introduces the keto functional group, yielding the desired N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide-d6. evitachem.com

Spectroscopic and Chromatographic Techniques for Verifying Isotopic Purity and Structural Fidelity of this compound

Ensuring the isotopic purity and structural integrity of this compound is paramount for its use as an internal standard in quantitative analytical methods. rsc.org A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS) coupled with liquid chromatography (LC) is a primary tool for determining isotopic purity. rsc.orgnih.gov This technique allows for the separation of the deuterated compound from any non-deuterated or partially deuterated isotopologues. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (e.g., d0 to d6) can be quantified, providing a precise measure of the isotopic enrichment. nih.govindustry.gov.au For Zolpidem-d6, the mass transition from the parent ion (m/z 314.2) to a specific product ion (m/z 235.0) is monitored in tandem mass spectrometry (MS/MS) to confirm its identity and quantify its presence. ejournal.by

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the structural fidelity and the specific positions of the deuterium labels. rsc.org While ¹H NMR can show the absence of protons at the labeled sites, ²H (Deuterium) NMR directly detects the deuterium atoms, confirming their location and providing information on the isotopic distribution. rsc.orgepj-conferences.org

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the chemical purity of the compound, ensuring that it is free from starting materials, by-products, and other impurities. arkat-usa.org

The following table summarizes the key analytical techniques and their roles in the verification of this compound:

TechniquePurposeKey Information Obtained
LC-HR-MS/MS Isotopic Purity & IdentityRelative abundance of isotopologues (d0-d6), mass transitions. nih.govejournal.by
¹H NMR Structural IntegrityConfirmation of proton absence at labeled positions. epj-conferences.org
²H NMR Deuterium LocationDirect detection and localization of deuterium atoms. epj-conferences.org
HPLC/GC Chemical PuritySeparation and quantification of chemical impurities. arkat-usa.org

Production Scalability and Quality Control Considerations for Research-Grade this compound

The transition from small-scale laboratory synthesis to larger, research-grade production of this compound presents several challenges related to scalability and quality control.

Scalability of the synthesis requires robust and reliable chemical processes. nih.govnih.gov Batch synthesis methods, while suitable for small quantities, can be limited by reaction vessel size, inefficient heating and cooling, and complex work-up procedures. tn-sanso.co.jp Flow chemistry offers a promising alternative for scaling up the production of deuterated compounds. tn-sanso.co.jpresearchgate.net This method involves the continuous feeding of reactants through a reactor, which can improve reaction efficiency, reduce reaction times, and simplify purification processes. tn-sanso.co.jp The development of scalable methods for deuteration, such as those using nanostructured iron catalysts, is crucial for meeting the demand for research-grade deuterated compounds. nih.govnih.gov

Quality control is essential to ensure the reliability and reproducibility of research data generated using this compound as an internal standard. industry.gov.au A comprehensive quality control program should include:

Identity Confirmation: Using spectroscopic techniques like NMR and MS to verify the chemical structure. industry.gov.au

Purity Assessment: Employing chromatographic methods (HPLC, GC) to determine the chemical purity and quantify any impurities. arkat-usa.orgindustry.gov.au

Isotopic Enrichment Analysis: Utilizing HR-MS to accurately determine the percentage of the desired deuterated isotopologue and the distribution of other isotopologues. nih.govindustry.gov.au The isotopic purity should typically be high, often greater than 98%, to minimize interference from the unlabeled analyte. sigmaaldrich.com

Stability Studies: Assessing the stability of the compound under various storage and handling conditions to ensure its integrity over time. sigmaaldrich.com

Certified Reference Materials (CRMs) for deuterated standards are often manufactured under stringent quality systems, such as ISO/IEC 17025 and ISO 17034, to provide metrologically traceable certified property values and their associated uncertainties. caymanchem.com

The following table outlines key considerations for the production and quality control of research-grade this compound:

AspectKey Considerations
Synthesis Development of scalable and efficient reaction pathways, such as flow chemistry. tn-sanso.co.jpresearchgate.net
Purification Robust purification methods to remove impurities and by-products.
Identity Confirmed by NMR and MS. industry.gov.au
Chemical Purity Assessed by HPLC or GC, typically >98%. arkat-usa.org
Isotopic Purity Determined by HR-MS, with high enrichment of the d6 isotopologue. nih.gov
Stability Evaluated under defined storage conditions. sigmaaldrich.com

Advanced Bioanalytical Methodologies Employing 2 Keto Zolpidem D6 As a Reference Standard

Development and Validation of Quantitative Mass Spectrometry Assays for 2-Keto Zolpidem

Quantitative analysis of zolpidem and its metabolites, such as 2-Keto Zolpidem, is predominantly achieved using mass spectrometry-based techniques. The development of these assays requires meticulous optimization and validation to guarantee reliable performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

LC-MS/MS is the cornerstone for the quantification of zolpidem and its metabolites in biological samples like plasma, urine, and hair. oup.comresearchgate.net Method optimization is a critical phase that involves the careful selection of chromatographic conditions and mass spectrometric parameters to achieve high sensitivity, selectivity, and throughput.

Chromatographic separation is typically performed using reversed-phase C18 columns. researchgate.netnih.govejournal.by The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid, to ensure efficient ionization. researchgate.netnih.govejournal.bynih.gov Gradient or isocratic elution strategies are employed to separate the analytes from endogenous matrix components. For instance, one method utilized a mobile phase of methanol and 5 mM ammonium acetate buffer with 0.1% formic acid (80:20, v/v) at a flow rate of 0.7 mL/min, achieving a rapid run time of 2.0 minutes. ejournal.by Another approach used a mobile phase of 10 mM ammonium formate buffer (pH 3.0) and methanol (15:85, v/v) with a flow rate of 250 µL/min. nih.gov

For detection, the mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM). researchgate.netnih.gov This involves monitoring specific precursor ion to product ion transitions, which provides excellent selectivity and sensitivity. For zolpidem, a common transition is m/z 308.0 → 235.0 or 308.2 → 235.2. researchgate.netnih.gov The corresponding deuterated internal standard, Zolpidem-d6, is monitored at a transition such as m/z 314.2 → 235.0. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS and HRMS) Approaches

To further enhance the speed and efficiency of analysis, Ultra-High Performance Liquid Chromatography (UHPLC) systems are increasingly utilized. UHPLC employs columns with smaller particle sizes (typically <2 µm), which allows for faster separations and improved resolution at higher pressures compared to conventional HPLC. oup.comnih.gov A validated UHPLC-MS/MS method for zolpidem in whole blood used a reversed-phase C18 column (2.1 mm × 100 mm, 1.7 µm) with a gradient elution, achieving a total run time of 4.5 minutes. nih.gov Another UPLC-MS/MS method for 21 benzodiazepines and zolpidem in serum or plasma also used a C18 column (2.1 x 100 mm, 1.7 µm) with a 7.5-minute run time. oup.com

In addition to tandem mass spectrometry (MS/MS), high-resolution mass spectrometry (HRMS), often coupled with UHPLC, has emerged as a powerful tool. nih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which aids in the confident identification of metabolites without the need for reference standards for each one. nih.govthermofisher.com A study on zolpidem's metabolic profile successfully used UHPLC-HRMS to identify several metabolites in urine, including two carboxy and three hydroxy derivatives. nih.gov This approach is particularly valuable in forensic toxicology and drug-facilitated crime investigations where identifying the full metabolic profile can extend the detection window. nih.gov

Role of 2-Keto Zolpidem-d6 (or Zolpidem-d6) as an Internal Standard in Bioanalytical Quantitation

The use of a suitable internal standard (IS) is fundamental to achieving accurate and precise quantification in bioanalytical LC-MS assays. scispace.comwuxiapptec.com The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. kcasbio.com Its purpose is to compensate for variations that can occur during sample extraction, handling, and instrumental analysis, including matrix effects like ion suppression or enhancement. scispace.comnih.gov

The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte, such as this compound for 2-Keto Zolpidem, or more commonly, Zolpidem-d6 for zolpidem and its metabolites. ejournal.byscispace.com SIL internal standards are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte. kcasbio.comnih.gov They co-elute with the analyte chromatographically and experience similar extraction recovery and ionization efficiency. researchgate.net This close similarity allows the SIL-IS to effectively correct for analyte loss and signal variability. wuxiapptec.com The mass difference, due to the incorporation of deuterium (B1214612) (d6), allows the mass spectrometer to distinguish between the analyte and the IS. researchgate.netthermofisher.com The use of a deuterated analogue like Zolpidem-d6 has been shown to yield consistent, reproducible results and minimal variability in recovery. ejournal.by

Assessment of Bioanalytical Method Performance in Research Settings

Once a method is developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose. This validation assesses several key performance characteristics according to established guidelines.

Evaluation of Linearity, Accuracy, and Precision

A bioanalytical method's performance is critically evaluated by its linearity, accuracy, and precision.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration, and a linear regression analysis is applied. Research methods for zolpidem have demonstrated excellent linearity over various concentration ranges, such as 2.0–200 ng/mL in plasma and 4 to 1,000 µg/L in urine, with correlation coefficients (r²) consistently greater than 0.99. researchgate.netnih.govoup.com

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percentage of the nominal value. For zolpidem assays, intra- and inter-day accuracy values are generally required to be within ±15% (or ±20% at the lower limit of quantification). Studies report accuracy values well within these limits, for example, ranging from 94.44% to 103.80% and 96.66% to 106.11%. researchgate.netejournal.byoup.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (%CV). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated. Validated methods for zolpidem report precision values typically below 15%, with ranges such as 2.06% to 8.95% and 2.4% to 12.9% being common. researchgate.netejournal.bynih.gov

Table 1: Summary of Linearity, Accuracy, and Precision Data from Validated Zolpidem Assays

MatrixLinearity RangeCorrelation Coefficient (r²)Accuracy (% of Nominal)Precision (%CV)Reference
Human Plasma2.0–200 ng/mL>0.9994.44 - 103.802.06 - 8.95 researchgate.netejournal.by
Human Plasma0.05–200 ng/mL>0.9964Within acceptable limitsWithin acceptable limits nih.gov
Human Urine4–1,000 µg/LNot specified100 - 1072.4 - 3.7 oup.com
Whole Blood1.10–Not specified ng/mL>0.999-5.9 to +6.8 (bias %)2.4 - 12.9 nih.gov
Urine1–200 ng/mLNot specified95.56 - 101.25<3.29 nih.gov

Analysis of Matrix Effects, Ion Suppression/Enhancement, and Recovery

When analyzing biological samples, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the method.

The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution. scholarsresearchlibrary.com The use of a co-eluting stable isotope-labeled internal standard like Zolpidem-d6 is the most effective way to compensate for these effects, as the IS is affected in the same way as the analyte. ejournal.by Studies on zolpidem have investigated matrix effects, with some reporting values between 74% and 114%, which are considered acceptable if the variability between different matrix lots is low (<15% CV). thermofisher.com One study noted that post-column addition of acetonitrile improved the signal response and reduced matrix effects for zolpidem analysis in oral fluid. oup.com

Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and high recovery is desirable, though not strictly necessary if a proper internal standard is used. For zolpidem, extraction recoveries are often reported to be high and reproducible. For example, solid-phase extraction (SPE) methods have yielded recoveries of 82.49% for zolpidem and 84.24% for its internal standard, Zolpidem-d6. ejournal.by Other methods report recoveries ranging from 25.1% to 103.8% across various matrices and from 62% to 89% in serum. oup.comoup.comnih.gov

Table 2: Summary of Recovery and Matrix Effect Data from Validated Zolpidem Assays

MatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
Human PlasmaSolid-Phase Extraction (SPE)82.49 (Zolpidem) 84.24 (IS)No significant interference observed researchgate.netejournal.by
Human UrineSolid-Phase Extraction (SPE)78 - 90Not specified oup.com
Serum/PlasmaLiquid-Liquid Extraction (LLE)62 - 89-28 (suppression) to +6 (enhancement) oup.comwaters.com
Whole BloodLiquid-Liquid Extraction (LLE)≥70108 - 115 (enhancement) nih.gov
Oral FluidNot SpecifiedNot specified64 - 72 (suppression) oup.com

Table of Compounds

Compound Name
2-Keto Zolpidem
This compound
Zolpidem
Zolpidem-d6
Acetonitrile
Ammonium acetate
Ammonium formate
Bromazepam-D4
Diazepam-d5
Formic acid
Methanol
Mirtazapine
Ondansetron

Stability Studies of Analytes and Internal Standards in Research Samples

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for ensuring the accuracy and reliability of quantitative bioanalytical methods. scispace.comwuxiapptec.com An essential component of validating such methods is conducting rigorous stability studies to understand how the analyte (2-Keto Zolpidem) and the internal standard (this compound) behave under various storage and handling conditions. These studies are designed to detect any degradation over time, which could otherwise lead to inaccurate quantification. coriolis-pharma.comchromatographyonline.com

Stability assessments for a new method would typically include:

Freeze-Thaw Stability: This evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing, which samples may undergo during storage and analysis.

Long-Term Stability: Samples are stored at a specified temperature (e.g., -20°C or -70°C) for an extended period to establish the maximum duration for which samples can be stored before analysis without compromising their integrity. europa.eu

Short-Term (Bench-Top) Stability: This assesses stability under laboratory bench conditions (room temperature) for a period that reflects the time samples might be left out during processing.

Autosampler Stability: This determines if the processed samples remain stable while sitting in the autosampler of the liquid chromatography system before injection.

While specific stability data for this compound is not available in published literature, the principles of such studies are well-established by regulatory guidelines. ich.org For any given assay, the percentage difference between the initial concentration and the concentration after the stability challenge is calculated. A common acceptance criterion is that the mean concentration should be within ±15% of the nominal concentration.

Table 1: Representative Structure for Analyte and Internal Standard Stability Data (Note: The following table is a template demonstrating how stability data would be presented. Specific values for this compound are not available in the literature.)

Stability Condition Analyte Concentration (ng/mL) Duration/Cycles Mean % Change from Baseline
Freeze-Thaw 2-Keto Zolpidem Low QC 3 Cycles Data not available
2-Keto Zolpidem High QC 3 Cycles Data not available
Long-Term 2-Keto Zolpidem Low QC 90 days at -70°C Data not available
2-Keto Zolpidem High QC 90 days at -70°C Data not available
Autosampler 2-Keto Zolpidem Low QC 24 hours at 4°C Data not available

Strategies for Sample Preparation in Bioanalytical Research

The objective of sample preparation is to extract the analyte of interest from a complex biological matrix (like plasma, urine, or blood), remove interfering substances, and concentrate the analyte to a level suitable for detection. wuxiapptec.comscioninstruments.com The addition of an internal standard like this compound at the beginning of this process is crucial to correct for any variability or loss of the analyte during extraction. wuxiapptec.com

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for extracting zolpidem and its metabolites from biological matrices. nih.govnih.gov

Solid Phase Extraction (SPE): This technique separates components of a mixture based on their physical and chemical properties. For zolpidem and its metabolites, polymeric ion-exchange or reversed-phase sorbents are often used. ejournal.bynih.gov A typical SPE procedure involves:

Conditioning: The SPE cartridge is conditioned with solvents like methanol and water to activate the sorbent.

Loading: The biological sample, pre-treated and spiked with the internal standard (e.g., this compound), is loaded onto the cartridge.

Washing: The cartridge is washed with specific solutions to remove matrix interferences while the analyte and internal standard remain bound to the sorbent.

Elution: A different solvent or solvent mixture is used to elute the analyte and internal standard from the cartridge.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. The choice of solvent is critical for achieving good extraction recovery.

The effectiveness of these methods is measured by extraction recovery, which compares the analytical response of an extracted sample to that of an unextracted standard containing the same amount of analyte. The use of a co-eluting SIL-IS like this compound is ideal as it is expected to have nearly identical extraction recovery to the target analyte, thereby providing accurate correction for any extraction inefficiencies. scispace.com

Table 2: Representative Data for SPE Method Development (Note: This table is a template. Specific recovery data for 2-Keto Zolpidem using this compound as an internal standard is not available in published literature.)

Analyte Internal Standard SPE Sorbent Type Extraction Recovery (%)
2-Keto Zolpidem This compound Polymeric Cation Exchange Data not available

Protein Precipitation and Dilution Methods

Protein Precipitation (PPT): This is a simpler and faster, though often less clean, method of sample preparation compared to SPE or LLE. nih.gov It involves adding a large volume of a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma). researchgate.net This denatures and precipitates the majority of proteins. After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte and the internal standard (this compound) is collected for analysis. While fast, this method can be more susceptible to matrix effects, making the use of a co-eluting SIL-IS particularly important. nih.gov

Dilution Method: Often referred to as "dilute-and-shoot," this is the simplest sample preparation approach. The biological sample is simply diluted with a suitable solvent (often the mobile phase) containing the internal standard and then injected directly into the analytical instrument. This method is most effective when using highly sensitive and selective detection systems like tandem mass spectrometry (LC-MS/MS), which can distinguish the analyte from the high level of matrix components. It is frequently used for urine samples where protein content is low.

Table 3: Comparison of Sample Preparation Strategies (Note: This table provides a conceptual comparison. Performance metrics for methods using this compound are not available.)

Method Principle Key Advantages Key Disadvantages
Solid Phase Extraction (SPE) Chromatographic separation High purity extracts, reduced matrix effects More time-consuming, higher cost
Liquid-Liquid Extraction (LLE) Differential solubility Good for certain analytes, can be clean Emulsion formation, uses organic solvents
Protein Precipitation (PPT) Protein denaturation Fast, simple, inexpensive High potential for matrix effects

| Dilution | Simple dilution | Very fast, minimal sample handling | Highest potential for matrix effects, instrument contamination |


Mechanistic Pharmacokinetic Research Applications of 2 Keto Zolpidem D6

In Vitro Biotransformation Studies of Zolpidem to 2-Keto Zolpidem

In vitro systems are fundamental to characterizing the metabolic fate of xenobiotics. The transformation of zolpidem to its 2-keto metabolite, a process involving oxidative reactions, has been a subject of detailed investigation to identify the enzymes responsible and to understand their kinetic behavior. evitachem.comresearchgate.net

Characterization of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C9, CYP1A2, CYP2D6, CYP2C19) Involved in 2-Keto Zolpidem Formation

The metabolism of zolpidem is a complex process mediated by several cytochrome P450 (CYP) isoforms. drugbank.com Research using human liver microsomes and cDNA-expressed human CYP enzymes has been instrumental in dissecting the contribution of each isoform to the formation of zolpidem's metabolites, including the pathway leading to the 2-keto derivative. nih.govdrugbank.com

The formation of zolpidem's hydroxylated metabolites, which are precursors to 2-Keto Zolpidem, is a key step. Research indicates that CYP3A4 is the principal enzyme in the formation of these alcohol derivatives. pharmgkb.org Specifically, one of the major metabolic pathways involves the oxidation of the methyl group on the imidazopyridine ring system, a reaction in which CYP3A4 plays a crucial role. researchgate.net

The relative contributions of the major CYP isoforms to the net intrinsic clearance of zolpidem have been estimated. These estimations, derived from kinetic profiles and the relative abundance of each enzyme, highlight the dominant role of CYP3A4. drugbank.comnih.govcapes.gov.br

Below is a table summarizing the estimated contributions of various CYP isoforms to the intrinsic clearance of zolpidem, based on in vitro data.

CYP IsoformEstimated Contribution to Net Intrinsic ClearanceKey Findings
CYP3A4 ~61% nih.govdrugbank.comnih.govcapes.gov.brPlays a dominant role in zolpidem metabolism. nih.gov
CYP2C9 ~22% nih.govdrugbank.comnih.govcapes.gov.brA significant contributor to zolpidem clearance. nih.gov
CYP1A2 ~14% nih.govdrugbank.comnih.govcapes.gov.brHas a smaller but notable role in the metabolic process. nih.gov
CYP2D6 <3% nih.govdrugbank.comnih.govcapes.gov.brContribution is considered minor. nih.gov
CYP2C19 <3% nih.govdrugbank.comnih.govcapes.gov.brContribution is considered minor. nih.gov

This data is based on studies using human liver microsomes and heterologously expressed individual human cytochromes.

Elucidation of Enzyme Kinetics and Inhibition Profiles using 2-Keto Zolpidem-d6 as a Tracer

The use of deuterated standards, such as this compound, is invaluable for elucidating enzyme kinetics and inhibition profiles. These stable isotope-labeled compounds act as tracers, allowing for precise quantification of metabolite formation without interference from endogenous compounds. science.gov

Inhibition studies using specific chemical inhibitors for various CYP isoforms have further clarified their roles in zolpidem metabolism. For instance, ketoconazole (B1673606), a potent inhibitor of CYP3A4, has been shown to significantly inhibit the formation of zolpidem metabolites. nih.gov The 50% inhibitory concentration (IC50) of ketoconazole against the formation of one of the primary hydroxylated metabolites of zolpidem was determined to be 0.61 µM in vitro. nih.govdrugbank.comnih.govcapes.gov.br Similarly, sulfaphenazole, an inhibitor of CYP2C9, also demonstrates an inhibitory effect on zolpidem biotransformation, consistent with the identified role of this isoform. nih.govdrugbank.comnih.govcapes.gov.br

These findings from chemical inhibition studies align with the kinetic data obtained from experiments with expressed human cytochromes, reinforcing the understanding of which enzymes are the primary drivers of zolpidem metabolism. nih.gov The incomplete dependence of zolpidem's clearance on a single CYP enzyme has clinical implications regarding its susceptibility to metabolic inhibition. nih.govdrugbank.comnih.govcapes.gov.br

Role of Non-CYP Enzymes in 2-Keto Zolpidem Disposition

Specifically, for metabolites containing a keto-carbonyl group, such as 2-Keto Zolpidem, carbonyl-reducing enzymes like carbonyl reductases and aldo-keto reductases could play a role in their further transformation. xenotech.comnih.gov These enzymes are present in the cytosol and can contribute to the metabolic profile of compounds with ketone functionalities. nih.gov However, detailed studies specifically investigating the role of non-CYP enzymes in the disposition of 2-Keto Zolpidem are not extensively documented in the provided search results. Further research in this area would be necessary to fully elucidate their contribution.

In Vivo Preclinical Pharmacokinetic Investigations Utilizing Deuterated Metabolites

The use of deuterated compounds extends to in vivo preclinical studies, where they serve as powerful tools for tracing metabolic pathways and understanding the pharmacokinetics of a drug and its metabolites in a whole-organism context.

Tracing Metabolic Pathways and Metabolite Disposition in Animal Models

Deuterated metabolites like this compound are instrumental in tracing the metabolic fate and disposition of zolpidem in animal models. frontiersin.org By administering the deuterated compound, researchers can accurately follow its absorption, distribution, metabolism, and excretion, distinguishing it from endogenously produced metabolites of the non-deuterated parent drug. This allows for a clear picture of how the metabolite is handled by the body. mednexus.org

In vivo studies in animal models, such as rats, have been used to investigate the pharmacokinetics of zolpidem and its metabolites. frontiersin.org These studies provide valuable data on parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life, which can then be compared to human pharmacokinetic data. frontiersin.orgnih.gov The use of a deuterated internal standard, such as 2[H]6-zolpidem, in such studies ensures the accuracy and precision of the analytical measurements. frontiersin.org

Evaluation of Isotope Effects on Zolpidem and 2-Keto Zolpidem Pharmacokinetics

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, is broken more slowly. nih.gov This can result in a decreased rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. google.com

Evaluating these isotope effects is a key application of deuterated compounds in pharmacokinetic research. By comparing the pharmacokinetic profiles of zolpidem and 2-Keto Zolpidem with their deuterated analogues, researchers can quantify the impact of deuteration on metabolic clearance. This information is crucial for understanding the rate-limiting steps in the metabolic cascade and can inform the design of new chemical entities with potentially improved metabolic stability. nih.gov While the search results allude to the general principles of isotope effects and their potential to alter pharmacokinetics, specific studies detailing the quantitative evaluation of these effects on this compound pharmacokinetics are not explicitly provided. nih.govgoogle.com

Investigation of Drug-Drug Interactions Affecting Zolpidem Metabolism through Metabolite Analysis

The study of drug-drug interactions (DDIs) is a critical component of pharmacokinetic research, ensuring the safe and effective use of medications. Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a dominant role. drugbank.comnih.gov Other enzymes like CYP1A2, CYP2C9, CYP2C19, and CYP2D6 also contribute to a lesser extent. researchgate.netwikipedia.org This reliance on the CYP450 system, particularly CYP3A4, makes zolpidem susceptible to interactions with other drugs that inhibit or induce these enzymes. The use of isotopically labeled internal standards, such as this compound, is instrumental in accurately quantifying the metabolic consequences of such interactions.

Mechanistic DDI studies utilize stable isotope-labeled standards like this compound for precise quantification of zolpidem's metabolites in biological matrices via methods like liquid chromatography-mass spectrometry (LC-MS). By measuring the changes in the concentrations of metabolites relative to the parent drug in the presence of a co-administered agent, researchers can elucidate the specific metabolic pathways being affected and the magnitude of the interaction.

Impact of CYP3A4 Inhibition on Zolpidem Metabolism

CYP3A4 inhibitors are compounds that block the activity of the CYP3A4 enzyme, thereby slowing the metabolism of drugs that are substrates for this enzyme. singlecare.comwikipedia.org When a CYP3A4 inhibitor is co-administered with zolpidem, a decrease in the rate of formation of its metabolites, including the precursors to 2-Keto Zolpidem, is expected. This leads to an increase in the plasma concentration and systemic exposure (AUC) of the parent zolpidem. nih.gov

Clinical research has demonstrated this effect with potent CYP3A4 inhibitors like the antifungal drug ketoconazole. In studies where healthy volunteers were administered zolpidem after treatment with ketoconazole, significant alterations in zolpidem's pharmacokinetic profile were observed. The analysis, which relies on tracking metabolite levels, confirms that the interaction is metabolic.

One study found that after treatment with ketoconazole (200 mg twice daily for two days), the subsequent administration of a single 5 mg dose of zolpidem resulted in a 35% increase in zolpidem's peak plasma concentration (Cmax) and a 67% increase in its total systemic exposure (AUC). drugs.com Another controlled study corroborated these findings, showing that ketoconazole significantly reduced the apparent oral clearance of zolpidem and prolonged its elimination half-life. nih.gov The table below summarizes the findings from this crossover study involving 12 healthy volunteers. nih.gov

Pharmacokinetic ParameterZolpidem + PlaceboZolpidem + Ketoconazole% Change
Apparent Oral Clearance (mL/min)422250-40.8%
Elimination Half-life (hours)1.92.4+26.3%

Data sourced from a clinical study investigating the interaction between zolpidem and azole antifungals. nih.gov

Other substances known to inhibit CYP3A4, such as itraconazole, clarithromycin, and even grapefruit juice, can also increase zolpidem exposure, though potentially to varying degrees. singlecare.comnih.gov The precise measurement of zolpidem's metabolites, facilitated by standards like this compound, is key to quantifying the impact of these inhibitors.

Impact of CYP3A4 Induction on Zolpidem Metabolism

Conversely, CYP3A4 inducers are substances that increase the activity and expression of the CYP3A4 enzyme. singlecare.com When co-administered with zolpidem, these agents accelerate its metabolism, leading to a more rapid conversion to its metabolites. This results in lower plasma concentrations and reduced systemic exposure of zolpidem, which can potentially decrease its efficacy. nih.govsinglecare.com

A prominent example of a CYP3A4 inducer is the antibiotic rifampin (also known as rifampicin). singlecare.com Research studies have evaluated the effect of rifampin pretreatment on zolpidem pharmacokinetics. These investigations consistently show that inducing CYP3A4 significantly enhances zolpidem's clearance.

A clinical pharmacokinetic study demonstrated that pretreatment with rifampin markedly increased the clearance and reduced the AUC of orally administered zolpidem. nih.gov This confirms that the accelerated metabolism significantly lowers the bioavailability of the parent drug. The monitoring of metabolite formation in such studies provides direct evidence of the increased enzymatic activity.

Co-administered Drug (Inducer)Effect on Zolpidem MetabolismObserved Pharmacokinetic Change
Rifampin (Rifampicin)Strongly induces CYP3A4 activityIncreased clearance and reduced AUC of zolpidem. nih.gov
St. John's WortInduces CYP3A4 activityMay decrease the activity and effectiveness of zolpidem. nih.govwikipedia.org
CarbamazepineInduces CYP3A4 activityMay lower zolpidem levels by speeding up its metabolism. goodrx.com

Information compiled from pharmacokinetic studies and drug interaction databases. nih.govwikipedia.orgnih.govgoodrx.com

By using this compound as an internal standard, researchers can confidently measure the increased rate of metabolite production, thereby confirming the mechanism of interaction with CYP3A4 inducers and quantifying the potential impact on zolpidem's therapeutic effect.

Pharmacodynamic Research Approaches Involving 2 Keto Zolpidem and Its Deuterated Analog

Enzymatic Activity and Pathway Modulation Research in Preclinical Models

Research into the enzymatic activity related to 2-Keto Zolpidem focuses on its formation from the parent drug, Zolpidem. The biotransformation of Zolpidem is extensive and occurs primarily in the liver, catalyzed by the Cytochrome P450 (CYP) enzyme system. researchgate.net Multiple CYP isoenzymes are involved in Zolpidem's metabolism. wikipedia.org

The major metabolic pathways for Zolpidem include:

Oxidation of the methyl group on the phenyl ring.

Oxidation of the methyl group on the imidazopyridine moiety.

These initial oxidation reactions, primarily carried out by CYP3A4, lead to the formation of alcohol derivatives. pharmgkb.org These intermediates are then rapidly converted to the corresponding carboxylic acids, which are the main inactive metabolites found in plasma. wikipedia.orgresearchgate.net 2-Keto Zolpidem, also referred to as Oxozolpidem, is a product of these oxidative processes. evitachem.com

Preclinical research utilizes 2-Keto Zolpidem-d6 as a labeled internal standard to trace and quantify the metabolic pathways of Zolpidem. evitachem.com By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately measure the formation of metabolites like 2-Keto Zolpidem in biological samples, providing insight into the activity of specific CYP enzymes. otsuka.co.jp Studies have shown that CYP3A4 is the principal enzyme in Zolpidem's metabolism, with CYP1A2, CYP2C9, CYP2D6, and CYP2C19 also playing roles. nih.govwikipedia.org

The table below outlines the key enzymes involved in the metabolism of Zolpidem, which leads to the formation of its metabolites, including 2-Keto Zolpidem.

Cytochrome P450 (CYP) Enzymes in Zolpidem Metabolism

EnzymeRole in MetabolismRelative Contribution
CYP3A4Primary enzyme for oxidation~60%
CYP2C9Metabolism of Zolpidem~22%
CYP1A2Metabolism of Zolpidem~14%
CYP2D6Minor role in metabolism<3%
CYP2C19Minor role in metabolism<3%
Data sourced from pharmacokinetic studies of Zolpidem. wikipedia.org

There is no significant evidence to suggest that 2-Keto Zolpidem itself modulates the activity of these enzymatic pathways; rather, its formation is a result of their action on the parent compound.

Applications in Forensic and Research Toxicology Methodologies

Development of Analytical Methods for Detection and Quantification of Zolpidem Metabolites in Forensic Research Samples

The accurate detection and quantification of zolpidem and its metabolites in biological samples are paramount in forensic investigations, including cases of drug-facilitated sexual assault (DFSA) and driving under the influence of drugs (DUID). nih.govnih.gov Due to zolpidem's rapid elimination and extensive metabolism, the parent drug may be present in very low concentrations or completely absent, making the detection of its metabolites essential for confirming exposure. oup.comoup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of zolpidem and its metabolites due to its high sensitivity and specificity. numberanalytics.comscholarsresearchlibrary.com These methods are capable of detecting picogram-level concentrations of the analytes in various biological matrices, including blood, urine, and hair. medwinpublishers.comresearchgate.net The development of these sophisticated analytical techniques allows for the simultaneous determination of zolpidem and its major metabolites, such as zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA). medwinpublishers.comresearchgate.net

In the development of these quantitative assays, the use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision. scioninstruments.comscioninstruments.com 2-Keto Zolpidem-d6 serves as an ideal internal standard in these methodologies. evitachem.com By incorporating a known amount of the deuterated standard into the sample prior to extraction and analysis, variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection can be compensated for. scioninstruments.comscioninstruments.comtexilajournal.com This is because the deuterated standard exhibits nearly identical chemical and physical properties to the non-labeled analyte, but is distinguishable by its higher mass-to-charge ratio (m/z). scioninstruments.com

Several validated LC-MS/MS methods have been published for the quantification of zolpidem and its metabolites in various biological matrices. These methods often involve solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection by MS/MS. oup.comresearchgate.netejournal.by The use of deuterated internal standards like this compound in these methods helps to correct for matrix effects, which are a common source of variability in the analysis of complex biological samples. numberanalytics.comscioninstruments.com

Below is a table summarizing key parameters from a representative LC-MS/MS method for the analysis of zolpidem and its primary metabolite in urine. oup.com

AnalyteLinear Range (µg/L)Limit of Quantification (LOQ) (µg/L)Interday Precision (%RSD)Interday Accuracy (% of Target)Extraction Efficiency (%)
Zolpidem4 - 1,00042.4 - 3.7100 - 10778 - 90
Zolpidem 4-phenyl carboxylic acid (ZCA)4 - 10,00042.4 - 3.7100 - 10778 - 90

Standardization of Reference Materials and Internal Standards for Toxicological Research

The reliability and comparability of toxicological data across different laboratories depend heavily on the use of standardized reference materials and internal standards. caymanchem.comcaymanchem.comlgcstandards.com Certified Reference Materials (CRMs) for zolpidem and its metabolites, including their deuterated analogues like this compound, are essential for method validation, calibration, and quality control. caymanchem.comcerilliant.com

CRMs are produced and characterized under stringent guidelines, often meeting ISO/IEC 17025 and ISO 17034 international standards, which ensures their certified property values, associated uncertainties, and metrological traceability. caymanchem.comlgcstandards.com The availability of these well-characterized reference materials allows laboratories to:

Establish Linearity and Working Range: By preparing calibration curves from CRMs, laboratories can define the concentration range over which the analytical method is accurate and precise. scholarsresearchlibrary.com

Determine Limits of Detection (LOD) and Quantification (LOQ): CRMs are used to establish the lowest concentration of an analyte that can be reliably detected and quantified. nih.govscholarsresearchlibrary.com

Assess Accuracy and Precision: The analysis of CRMs at various concentrations allows for the evaluation of the method's accuracy (closeness to the true value) and precision (reproducibility of measurements). nih.govejournal.by

Ensure Inter-laboratory Comparability: When laboratories use the same CRMs, it facilitates the comparison and harmonization of results from different analytical sites.

This compound, as a deuterated internal standard, plays a crucial role in this standardization process. aptochem.com The ideal internal standard should co-elute with the analyte of interest and have a sufficient mass difference to be distinguished by the mass spectrometer. aptochem.com The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry because they closely mimic the behavior of the target analyte throughout the analytical process, thereby correcting for potential errors. scioninstruments.comtexilajournal.com

The following table highlights the importance of internal standards in improving the accuracy of quantitative analysis.

Analytical ParameterWithout Internal StandardWith Internal Standard
Accuracy (% Deviation)Can differ by >60%Falls within 25%
Precision (%RSD)Can be >50%Drops under 20%

Investigation of Metabolite Ratios for Research into Drug Exposure and Disposition

The study of metabolite-to-parent drug ratios provides valuable insights into the pharmacokinetics and disposition of a drug, which can be critical in forensic toxicology. allucent.comnih.gov The relative concentrations of zolpidem and its metabolites can help in estimating the time since drug administration, distinguishing between acute and chronic use, and understanding individual variations in drug metabolism. faa.gov

Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form several metabolites, with zolpidem phenyl-4-carboxylic acid (ZPCA) being the major one. oup.comwikipedia.orgfrontiersin.org The ratio of these metabolites to the parent drug changes over time after ingestion. oup.com For instance, in urine, the concentration of the parent zolpidem declines rapidly, while the concentration of its metabolites, particularly ZCA, remains detectable for a longer period. oup.comoup.com

A study analyzing over 3,000 urine samples found that while zolpidem was detected in 22.9% of the specimens, its metabolite ZCA was detected in 50.3%. oup.comoup.com In many cases, ZCA was present even when the parent drug was no longer detectable, significantly increasing the window of detection for zolpidem intake. oup.comoup.com

The use of this compound as an internal standard is integral to the accurate determination of these metabolite ratios. By ensuring the precise quantification of both the parent drug and its metabolites, researchers can confidently calculate and interpret these ratios. This information is crucial for:

Extended Detection Window: The presence of metabolites confirms zolpidem use even after the parent drug has been eliminated. oup.comoup.com

Interpretation of Exposure: The ratio can provide clues about the timing of drug intake, although more controlled studies are needed to precisely define these windows. oup.com

Understanding Metabolic Profiles: Variations in metabolite ratios among individuals can reflect differences in metabolic enzyme activity, which can be influenced by genetic factors or co-administered drugs. pharmgkb.org

The following table presents data from a study on the prevalence of zolpidem and its major metabolite in urine samples from a large patient population, illustrating the importance of metabolite analysis. oup.comoup.com

AnalyteNumber of Detections (n=3,142)Detection Rate (%)
Zolpidem72022.9
Zolpidem 4-phenyl carboxylic acid (ZCA)1,57950.3
ZCA without parent Zolpidem86427.5

Emerging Research Directions and Methodological Innovations for Deuterated Drug Metabolites

Integration of 2-Keto Zolpidem-d6 into Metabolomics and Flux Analysis Platforms

The fields of metabolomics and metabolic flux analysis (MFA) are foundational to understanding the dynamic biochemical processes within a biological system. sciex.comfrontiersin.org Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present, while flux analysis quantifies the rates of metabolic reactions, offering a view of the system's dynamics. sciex.comnih.gov Stable isotope labeling is a cornerstone of modern metabolic research, providing the necessary tools to trace and map the intricate pathways that constitute an organism's metabolic network. creative-proteomics.comnih.gov By introducing an isotopically enriched substrate, researchers can follow its metabolization, which results in isotopic enrichment in downstream metabolites that directly corresponds to the underlying metabolic fluxes. frontiersin.org

This compound, a deuterated isotopologue of a zolpidem metabolite, serves as an exemplary tool for integration into these advanced analytical platforms. Its primary application is as an internal standard for the quantification of its non-labeled counterpart in complex biological matrices. nih.gov The use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing and overcoming matrix effects in mass spectrometry, thereby ensuring high accuracy and precision in quantitative assays. nih.gov

In metabolic flux analysis, while traditionally focused on central carbon metabolism using tracers like ¹³C-glucose, the principles are broadly applicable to xenobiotic metabolism. nih.govisotope.com By administering a deuterated drug like Zolpidem-d6, researchers can trace its biotransformation into metabolites such as this compound. This allows for the precise elucidation of metabolic pathways and the calculation of flux through specific enzymatic reactions. frontiersin.org This approach moves beyond simple metabolite identification to a more sophisticated, mechanistic investigation of drug disposition. nih.gov The integration of data from such tracer studies into genome-scale metabolic models is becoming increasingly powerful, enabling a systems-level understanding of drug metabolism. biorxiv.org

Table 1: Applications of this compound in Metabolomics and Flux Analysis

Application Area Specific Use of this compound Research Objective
Quantitative Metabolomics Internal Standard To accurately quantify the concentration of the non-labeled 2-Keto Zolpidem metabolite in biological samples like plasma or urine. nih.gov
Metabolic Pathway Elucidation Tracer Metabolite To identify and confirm the specific metabolic pathways involved in the transformation of Zolpidem. nih.govfrontiersin.org
Metabolic Flux Analysis (MFA) Flux Marker To determine the rate (flux) of formation of the keto-metabolite, providing quantitative insights into enzyme kinetics in vivo. nih.gov
Drug-Drug Interaction Studies Probe To study how co-administered drugs affect the metabolic flux of Zolpidem by measuring changes in the formation rate of its metabolites.
Pharmacokinetic (PK) Modeling Standard To generate precise concentration-time data required for building robust pharmacokinetic models of Zolpidem and its metabolites.

Advancements in High-Throughput Screening and Micro-Sampling Techniques

The demand for rapid and reliable analysis of large numbers of biological samples has driven significant innovation in high-throughput screening (HTS) and sampling methodologies. nih.govresearchgate.net These advancements are particularly relevant for drug metabolism studies, clinical toxicology, and forensic analysis, where efficiency and accuracy are paramount. nih.gov

A key technological advance is the development of automated HTS platforms that couple rapid separation techniques with mass spectrometry. nih.gov One such platform, multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS), enables the serial injection and analysis of multiple samples in a single run, drastically reducing the time per sample. nih.govacs.org These HTS methods rely on full-scan, high-resolution mass spectrometry to acquire comprehensive data, allowing for both targeted quantification and non-targeted screening. acs.org

In this context, deuterated compounds like this compound are indispensable. They are used as internal standards to ensure unambiguous drug identification and precise quantification. nih.govacs.org The co-migration of the analyte with its corresponding deuterated internal standard provides a robust method for confirmation, minimizing the risk of false positives and correcting for matrix-induced signal suppression or enhancement. acs.orgnih.gov The integration of automated sample preparation modules further enhances throughput, making it possible to process thousands of samples efficiently. lcms.cz

Complementing HTS are advancements in micro-sampling techniques. The ability to use small sample volumes, such as those obtained from a finger prick (dried blood spots) or saliva, offers significant advantages. These methods are minimally invasive, reduce patient burden, and simplify sample collection and storage. Saliva, for instance, is increasingly recognized as a valuable biofluid for monitoring drug levels, as its metabolic profile can reflect physiological and pathological states. These small-volume samples are readily amenable to analysis by highly sensitive LC-MS/MS methods, creating a seamless workflow from patient to data.

Table 2: Features of Advanced High-Throughput Screening Techniques

Feature Description Advantage for Deuterated Metabolite Analysis
Automated Sample Preparation Robotic systems perform extraction and preparation steps. lcms.cz Increases reproducibility and throughput; minimizes human error.
Multiplexed Separations Techniques like MSI-CE-MS analyze multiple samples in a single analytical run. acs.org Significantly reduces analysis time per sample (e.g., <3 minutes). nih.gov
High-Resolution MS (HRMS) Instruments like TOF or Orbitrap provide accurate mass measurements. acs.org Enables confident formula determination and distinguishes analytes from matrix interferences.
Use of Deuterated Standards A known amount of a compound like this compound is added to each sample. nih.gov Corrects for variability in extraction and ionization, leading to highly accurate quantification. acs.org
Micro-Sampling Compatibility Methods are sensitive enough to analyze low-volume samples (e.g., <50 µL of blood). lcms.cz Enables less invasive sample collection and reduces logistical challenges.

Future Prospects in Drug Metabolism and Disposition Sciences with Stable Isotope Labeling

The field of drug metabolism is shifting from a largely observational science to one focused on detailed mechanistic investigation. nih.gov Stable isotope labeling, a technique once used primarily for tracing and quantification, is now at the forefront of this evolution, promising to unlock deeper insights into drug efficacy, safety, and disposition. adesisinc.commusechem.com The future is characterized by a drive for greater precision, efficiency, and broader applicability of these methods. adesisinc.com

One of the most significant prospects is the strategic use of deuteration not just as a label, but as a tool to modulate a drug's metabolic profile. This "deuterium switch" involves replacing hydrogen with deuterium (B1214612) at specific sites of metabolic attack. researchgate.net This can slow down the rate of metabolic reactions, potentially improving a drug's half-life, increasing its bioavailability, or reducing the formation of reactive metabolites. researchgate.net This strategy has already yielded FDA-approved drugs and represents a major growth area in medicinal chemistry.

Furthermore, the development of automated synthesis platforms and novel labeling reagents is expected to make the production of isotopically labeled compounds like this compound more efficient and cost-effective. adesisinc.com This increased accessibility will empower more researchers to conduct sophisticated metabolic studies. These studies will increasingly integrate multi-omics data, combining metabolomics and flux analysis with genomics and proteomics to build comprehensive, system-wide models of drug action and metabolism. nih.gov

Future research will also focus on achieving spatiotemporal resolution of metabolic fluxes, allowing scientists to see where and when metabolic processes occur in real-time within single cells or tissues. nih.gov This will be invaluable for understanding the complex interplay between drug metabolism and cellular function in both healthy and diseased states. Ultimately, the continued innovation in stable isotope labeling will streamline the drug discovery and development process, leading to the creation of safer and more effective therapeutics. adesisinc.commusechem.com

Table 3: Future Directions in Stable Isotope Labeling for Drug Metabolism

Future Trend Description Potential Impact on Research
Precision Deuteration Strategically placing deuterium to alter a drug's metabolic properties (e.g., block metabolism at a "soft spot"). researchgate.net Development of drugs with improved pharmacokinetic profiles and enhanced safety. researchgate.net
Automated Synthesis Use of robotic platforms for the efficient and cost-effective synthesis of labeled compounds. adesisinc.com Increased accessibility of labeled standards and tracers for routine use in research.
Integrative Multi-Omics Combining stable isotope-resolved metabolomics with genomics, transcriptomics, and proteomics. nih.gov A holistic, systems-level understanding of drug disposition and its effect on cellular networks.
Spatiotemporal Fluxomics Advanced imaging and analytical techniques to measure metabolic fluxes in real-time and at a single-cell level. nih.gov Unprecedented insight into the dynamic and localized nature of drug metabolism.
Green Chemistry in Labeling Developing more environmentally friendly and sustainable methods for isotope incorporation. adesisinc.com Reduces the environmental impact and cost associated with synthesizing labeled compounds.

Q & A

Q. How should contradictory findings about this compound’s half-life in different species be addressed?

  • Methodological Answer : Conduct species-specific allometric scaling with correction for metabolic rate (e.g., liver blood flow). Use bootstrap confidence intervals to assess prediction accuracy. Disclose limitations in cross-species extrapolation, particularly for cytochrome P450-dependent metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.